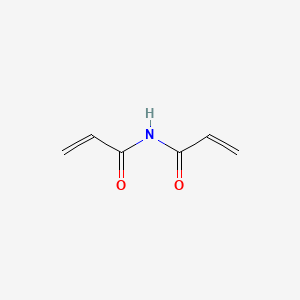
2-Propenamide, N-(1-oxo-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, N-(1-oxo-2-propenyl)-, also known as N-(prop-2-enoyl)prop-2-enimidic acid, belongs to the class of organic compounds known as n-unsubstituted carboxylic acid imides .
Molecular Structure Analysis
The molecular structure of 2-Propenamide, N-(1-oxo-2-propenyl)- is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Direcciones Futuras
Propiedades
Número CAS |
20602-80-6 |
|---|---|
Nombre del producto |
2-Propenamide, N-(1-oxo-2-propenyl)- |
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
N-prop-2-enoylprop-2-enamide |
InChI |
InChI=1S/C6H7NO2/c1-3-5(8)7-6(9)4-2/h3-4H,1-2H2,(H,7,8,9) |
Clave InChI |
CHDKQNHKDMEASZ-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC(=O)C=C |
SMILES canónico |
C=CC(=O)NC(=O)C=C |
Otros números CAS |
20602-80-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B3188200.png)
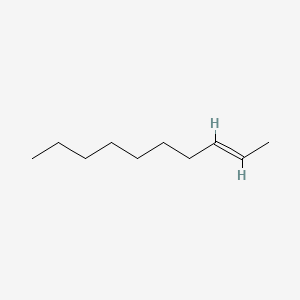
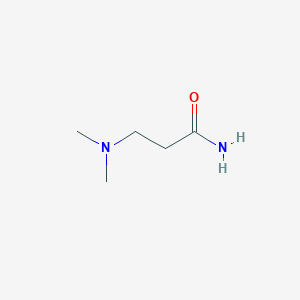
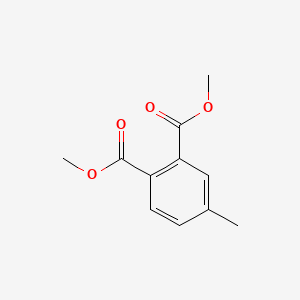

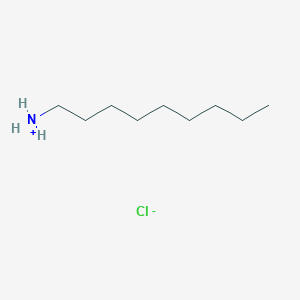
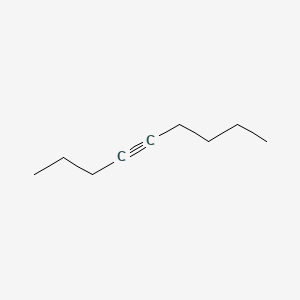
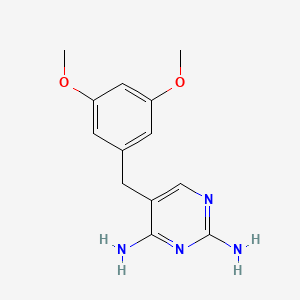


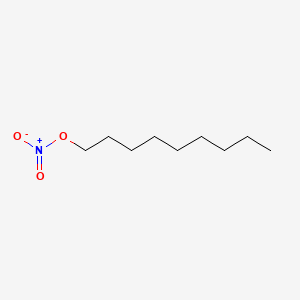

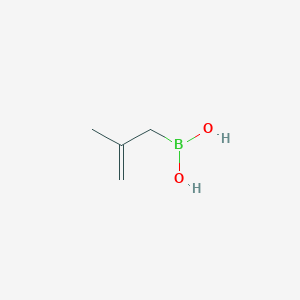
![N-[3-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B3188299.png)